Molecular Architecture and Synthetic Utility of 1-Methylpiperidine-4-carboxylic Acid: A Comprehensive Guide
Molecular Architecture and Synthetic Utility of 1-Methylpiperidine-4-carboxylic Acid: A Comprehensive Guide
Introduction & Pharmacological Relevance
1-Methylpiperidine-4-carboxylic acid (also known as N-methylisonipecotic acid) is a highly versatile, piperidine-based amino acid derivative[1]. In modern medicinal chemistry, it serves as a critical structural building block. The compound's rigid, six-membered nitrogen-containing heterocyclic ring provides a predictable spatial orientation that enhances molecular recognition and binding affinity in biological targets[2]. Because of its bifunctional nature—featuring a basic tertiary amine and a reactive carboxylic acid—it is heavily utilized in the synthesis of enzyme inhibitors, receptor modulators, and central nervous system (CNS) agents[2].
Physicochemical Profiling & Structural Dynamics
The structural integrity of 1-methylpiperidine-4-carboxylic acid relies on its chair conformation, which minimizes steric hindrance between the N-methyl group and the C4-carboxylate. The methyl group attached to the nitrogen atom (position 1) significantly enhances the lipophilicity of the compound compared to unsubstituted piperidines, which directly influences its solubility, membrane permeability, and pharmacokinetic profile during drug formulation[3].
To facilitate laboratory handling and long-term stability, the compound is frequently synthesized and utilized as a hydrochloride salt (1:1), which prevents premature decarboxylation and dramatically improves aqueous solubility[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-methylpiperidine-4-carboxylic acid |
| CAS Number | 68947-43-3 (Free base) / 71985-80-3 (HCl salt) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol [1] |
| Melting Point | 176 °C (Free base) / 226-228 °C (HCl salt, dec.)[4][5] |
| Boiling Point | 246.1 ± 33.0 °C at 760 mmHg[4] |
| Topological Polar Surface Area | 40.5 Ų[1] |
Spectroscopic Validation (NMR & MS)
Accurate characterization of 1-methylpiperidine-4-carboxylic acid is essential before downstream derivatization. The spectroscopic data acts as a self-validating mechanism to ensure the absence of unmethylated precursors (isonipecotic acid) or over-alkylated quaternary ammonium species.
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¹H NMR (CDCl₃ or D₂O, 270-400 MHz): The defining feature of the spectrum is a sharp singlet at δ ~2.23 - 2.80 ppm (depending on the solvent and pH), which integrates to 3 protons[6][7]. Causality: This peak corresponds to the N-methyl group. Its downfield shift is caused by the deshielding effect of the adjacent electronegative nitrogen atom. The piperidine ring protons appear as complex multiplets between δ 1.69 - 2.03 ppm (equatorial/axial protons at C3 and C5) and δ 2.78 - 2.83 ppm (protons at C2 and C6 adjacent to the nitrogen)[6]. The splitting complexity arises from the rigid chair conformation, which enforces distinct axial-axial and axial-equatorial scalar couplings.
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Mass Spectrometry (ESI/APCI): The compound exhibits a robust molecular ion peak at m/z 144 [M+H]⁺ for the free base[6]. The primary fragmentation pathway typically involves the loss of the carboxyl group (M - 45), yielding a stable N-methylpiperidine cation, validating the integrity of the heterocyclic core.
Scalable Synthesis: Transfer Hydrogenation Protocol
Causality of Method: Transfer hydrogenation utilizes formaldehyde as the carbon source and formic acid as the hydrogen donor in the presence of a Palladium on Carbon (Pd/C) catalyst. This avoids the need for highly flammable, high-pressure hydrogen gas and specialized autoclave equipment, making the process inherently safer and highly scalable[8].
Step-by-Step Self-Validating Protocol
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Reagent Charging: Charge isonipecotic acid (1.0 eq), 10% Pd/C catalyst (wet paste), and purified water into a reaction vessel[5][9]. Rationale: Water acts as a green, environmentally benign solvent that readily dissolves the starting amino acid.
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Transfer Hydrogenation: Heat the mixture to 90–95 °C. Slowly charge formic acid and formaldehyde (37% aqueous solution)[5]. Rationale: Formaldehyde reacts with the secondary amine to form an iminium intermediate. Formic acid decomposes on the Pd catalyst to release hydrogen in situ, which selectively reduces the iminium double bond to yield the N-methyl group.
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Catalyst Removal: Cool the reaction mixture to 20–30 °C and filter through a GF/F glass microfiber pad to remove the heterogeneous Pd/C catalyst. Wash the filter cake with purified water to ensure quantitative product recovery[5].
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Salt Formation: Concentrate the combined filtrates to approximately 2 volumes at atmospheric pressure. Adjust the temperature to 65–75 °C and charge concentrated hydrochloric acid[5]. Rationale: Converting the zwitterionic free base into the hydrochloride salt dramatically improves its crystallinity and stability for long-term storage.
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Crystallization & Validation: Charge acetonitrile to the vessel at ≥70 °C, then concentrate to remove residual water via azeotropic distillation. Cool to 20–25 °C and stir for 1–2 hours to force precipitation. Filter and wash with cold acetonitrile.
-
Quality Control (Self-Validation): Dry the product at 50 °C under vacuum. The batch is validated only when Karl Fischer (KF) titration shows ≤0.2% w/w water and Loss on Drying (LOD) is ≤0.5% w/w[5].
Workflow for the transfer hydrogenation synthesis of 1-methylpiperidine-4-carboxylic acid.
Applications in Medicinal Chemistry & Drug Derivatization
The true value of 1-methylpiperidine-4-carboxylic acid lies in its functional versatility. The carboxylic acid group allows for rapid derivatization via amide formation or esterification, facilitating the synthesis of diverse therapeutic analogs[2].
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5-HT1F Receptor Agonists: The compound is a direct precursor in the synthesis of pyridinoylpiperidine compounds, such as Lasmiditan (used for acute migraine treatment). The carboxylic acid is activated with thionyl chloride and reacted with amines to form critical amide linkages that define the drug's pharmacophore[8].
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CCR4 Antagonists: In immunology and oncology, the compound is coupled with pyrimidine derivatives to synthesize potent CC chemokine receptor 4 (CCR4) antagonists. The N-methylpiperidine moiety enhances the binding affinity of these antagonists to the receptor's intracellular allosteric site[7].
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Analgesics (Meperidine Analogues): Through esterification and subsequent functionalization, the scaffold is used to probe monoamine transporters and develop meperidine analogs, helping map structure-activity relationships (SAR) for CNS-active therapeutics[10].
Derivatization pathways of 1-methylpiperidine-4-carboxylic acid in drug discovery.
References
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National Center for Biotechnology Information. "1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem" PubChem. Available at:[Link]
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Chemsrc. "1-Methylpiperidine-4-carboxylic Acid | CAS#:68947-43-3" Chemsrc. Available at: [Link]
- Google Patents. "US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists" Google Patents.
-
National Institutes of Health (PMC). "Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists" NIH. Available at:[Link]
-
ACS Publications. "Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters" Journal of Medicinal Chemistry. Available at: [Link]
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